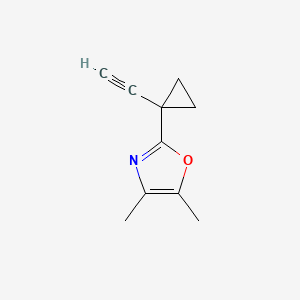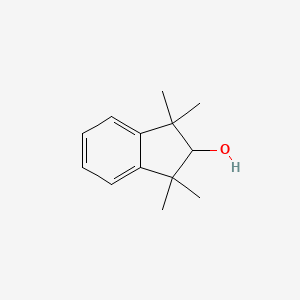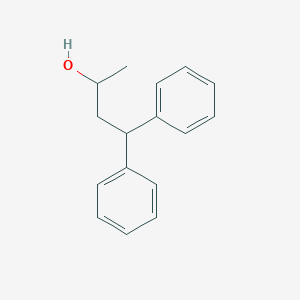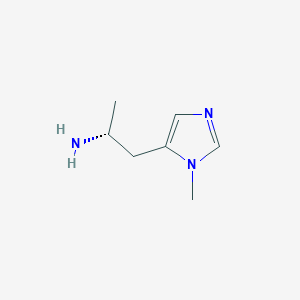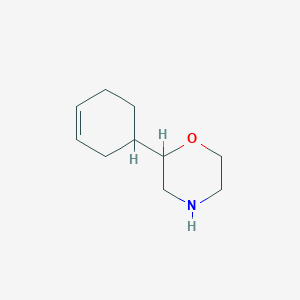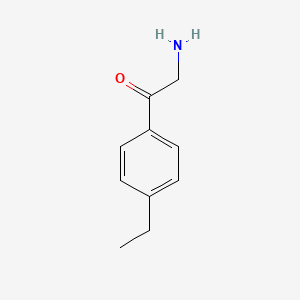
3-(2,2-Dimethylpropoxy)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,2-Dimethylpropoxy)propan-1-amine is an organic compound that belongs to the class of amines. Amines are characterized by the presence of a nitrogen atom bonded to one or more alkyl or aryl groups. This particular compound features a propan-1-amine backbone with a 2,2-dimethylpropoxy substituent, making it a branched primary amine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Dimethylpropoxy)propan-1-amine can be achieved through nucleophilic substitution reactions. One common method involves the reaction of 3-chloropropan-1-amine with 2,2-dimethylpropanol in the presence of a base such as sodium hydroxide. The reaction proceeds via the formation of an intermediate alkoxide, which then displaces the chloride ion to form the desired amine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation and recrystallization are employed to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2,2-Dimethylpropoxy)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Halogenated compounds and bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) are used to facilitate substitution reactions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted amines depending on the reactants used.
Wissenschaftliche Forschungsanwendungen
3-(2,2-Dimethylpropoxy)propan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(2,2-Dimethylpropoxy)propan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with active sites, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propylamine: A primary amine with a straight-chain structure.
Isopropylamine: A branched primary amine with a similar structure but different substituents.
Butylamine: A longer-chain primary amine with different chemical properties.
Uniqueness
3-(2,2-Dimethylpropoxy)propan-1-amine is unique due to its specific branched structure, which imparts distinct chemical and physical properties. This structural uniqueness can influence its reactivity, solubility, and interactions with other molecules, making it valuable for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C8H19NO |
|---|---|
Molekulargewicht |
145.24 g/mol |
IUPAC-Name |
3-(2,2-dimethylpropoxy)propan-1-amine |
InChI |
InChI=1S/C8H19NO/c1-8(2,3)7-10-6-4-5-9/h4-7,9H2,1-3H3 |
InChI-Schlüssel |
WOYWIZWDQQWJEH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)COCCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


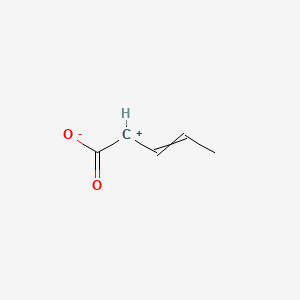
amino}propanoic acid](/img/structure/B13578042.png)
![5-Chloro-[1,3]oxazolo[4,5-b]pyridine](/img/structure/B13578049.png)


